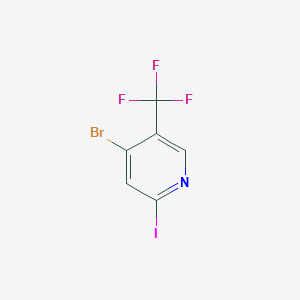

4-Bromo-2-iodo-5-(trifluoromethyl)pyridine

Description

4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 4-position, an iodine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 5-position on the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogen atoms (Br and I) serve as versatile sites for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

4-bromo-2-iodo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRXJNXLXVCVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1I)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen/trifluoromethyl displacement reaction. For example, 5-bromo-2-iodopyridine can be synthesized via the reaction of 5-bromopyridyl-2-magnesium chloride with isopropylmagnesium chloride solution, followed by treatment with active zinc in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other groups using nucleophilic substitution reactions.

Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds by coupling the pyridine derivative with boronic acids or esters.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridines, while nucleophilic substitution can introduce different functional groups at the halogen positions.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

4-Bromo-2-iodo-5-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. Its functional groups enable the formation of various derivatives that can be utilized in the development of more complex molecules. The trifluoromethyl group enhances lipophilicity, making it a valuable component in drug design and development .

Reagent in Organic Transformations

This compound is used as a reagent in several organic transformations, including nucleophilic substitutions and coupling reactions. Its ability to participate in electrophilic aromatic substitution reactions makes it suitable for synthesizing other functionalized pyridine derivatives .

Biological Applications

Pharmacological Potential

Research indicates that derivatives of 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine exhibit significant biological activity, particularly as antimicrobial and anticancer agents. Studies have demonstrated its potential as an inhibitor of key enzymes involved in cancer progression, such as HIV protease and various kinases .

Mechanism of Action

The compound's mechanism of action involves:

- Electrophilic Attack: The iodine atom facilitates electrophilic attacks on nucleophilic sites in target biomolecules.

- Nucleophilic Reactions: The bromine and iodine atoms can engage in nucleophilic substitution reactions, leading to modifications of target proteins or enzymes.

- Lipophilicity Enhancement: The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, enhancing bioavailability .

Industrial Applications

Agrochemical Development

In the agrochemical industry, 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is explored for its potential use in developing pesticides and herbicides. Its unique chemical properties allow for the design of compounds with improved efficacy against pests while minimizing environmental impact .

Materials Science

The compound is also investigated for applications in materials science, particularly in creating advanced materials with unique properties such as enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is primarily related to its ability to participate in various chemical reactions. The electron-withdrawing trifluoromethyl group can stabilize negative charges, making the compound a versatile intermediate in organic synthesis. In medicinal chemistry, the compound can interact with biological targets through halogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogen Positioning and Reactivity

- 4-Bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6) : Similar to the target compound but lacks the iodine substituent. The bromine at the 4-position is less reactive in cross-coupling reactions compared to iodine, making the iodine-containing analogue more suitable for Suzuki or Buchwald-Hartwig couplings .

- 2-Bromo-5-chloro-4-(trifluoromethyl)pyridine (CAS 1188476-72-3) : Replaces iodine with chlorine at the 2-position. Chlorine’s lower leaving-group ability reduces reactivity in nucleophilic substitutions, limiting its utility in catalytic transformations .

Trifluoromethyl Group Impact

- 5-Methyl-2-(trifluoromethyl)pyridine (CAS 1620-71-9) : Replaces bromine and iodine with a methyl group. The absence of halogens simplifies synthesis but eliminates opportunities for further derivatization. The -CF₃ group still confers enhanced stability and bioactivity .

- Pyridalyl : A commercial insecticide containing a 5-(trifluoromethyl)pyridine backbone. Demonstrates that -CF₃ groups improve pesticidal activity by increasing binding affinity to target enzymes .

Physical and Chemical Properties

Key Observations :

- Iodine vs. Bromine : The iodine substituent in the target compound enhances reactivity in metal-catalyzed reactions compared to bromine analogues .

- Trifluoromethyl Group : Increases molecular weight and lipophilicity, improving membrane permeability in bioactive compounds .

Stability and Handling

- Safety data for similar compounds (e.g., R36/37/38 hazard codes in ) suggest standard irritant precautions .

- Trifluoromethyl Group : Imparts thermal stability, as seen in pyridalyl’s synthesis under reflux conditions .

Biological Activity

4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has gained attention due to its potential biological activities. This compound, with its unique trifluoromethyl group, is being explored for various applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

The molecular formula of 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine is C6H3BrF3N. The presence of both bromine and iodine atoms, along with a trifluoromethyl group, significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine exhibit notable antimicrobial properties. For instance, derivatives with similar structures have been investigated for their efficacy against various bacterial strains. A study highlighted that certain pyridine derivatives showed inhibition rates of up to 91.95% against Escherichia coli . This suggests that 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine may also possess significant antimicrobial activity.

Anticancer Activity

The compound is being explored for its potential as an anticancer agent. The structural characteristics of halogenated pyridines have been linked to selective kinase inhibition, which can reverse transformed phenotypes in cancer cells . Such compounds have shown promise in treating proliferative diseases like cancer by inhibiting specific pathways involved in cell growth and proliferation.

The biological activity of 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as selective inhibitors of various kinases, which are critical in cancer progression and other diseases . The trifluoromethyl group enhances binding affinity to target enzymes, potentially leading to increased therapeutic effects.

- Interaction with Biological Macromolecules : The trifluoromethyl group may enhance lipophilicity, improving the compound's ability to penetrate biological membranes and interact with proteins or nucleic acids . This interaction is crucial for modulating biological pathways.

- Regioselective Reactions : The compound can participate in palladium-catalyzed reactions, which are essential for synthesizing more complex molecular structures that could have therapeutic applications .

Table 1: Biological Activity Summary

Example Case Study

In a recent study focusing on the synthesis and evaluation of pyridine derivatives, compounds were tested for their anti-thrombolytic activity. One derivative exhibited a lysis value of 41.32% against clot formation in human blood, indicating significant biological activity that could be related to the structural features shared with 4-Bromo-2-iodo-5-(trifluoromethyl)pyridine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.